1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a benzothiazole-urea hybrid compound characterized by a benzo[d]thiazole core substituted with a methylthio (-SCH₃) group at the 4-position and a urea linker connected to a thiophen-2-ylmethyl moiety. The methylthio group enhances lipophilicity and electron-withdrawing properties, which may improve membrane permeability and binding affinity to biological targets. The thiophene moiety contributes aromatic interactions and metabolic stability, common in bioactive molecules targeting bacterial or fungal pathogens .
Properties
IUPAC Name |
1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUDIXPQUFJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2-aminobenzothiazole with thiophen-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as neuronal nitric oxide synthase (nNOS), which plays a role in oxidative and nitrosative stress associated with neurological disorders . By inhibiting nNOS, the compound can reduce the production of reactive nitrogen species, thereby exerting neuroprotective effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance enzyme inhibition (e.g., FabK) and antibacterial potency .
- Hydrophilic substituents (e.g., piperazine in ) may improve solubility but reduce membrane penetration .
- The thiophene group in the target compound could mimic aromatic interactions seen in active analogs like p-chlorophenyl derivatives in .
Physicochemical Properties
Table 2: Comparison of Physicochemical Data
*LogP estimated based on substituent contributions.
Key Observations :
Table 3: Antimicrobial and Enzyme-Inhibitory Profiles
Key Observations :
Biological Activity
1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-(methylthio)benzo[d]thiazole-2-amine with thiophene-2-carbonyl isocyanate. The reaction is generally performed in organic solvents like dichloromethane or acetonitrile under reflux conditions. Purification is usually achieved through recrystallization or column chromatography .
2.1 Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. For instance, studies have reported that derivatives of benzothiazole exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.12 μg/mL .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.12 |
| Compound B | Enterococcus faecalis | 0.25 |
| Compound C | Streptococcus pyogenes | 0.15 |
2.2 Anticancer Activity
Research indicates that benzothiazole derivatives, including the target compound, possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a related compound showed an IC50 value of 0.004 μM against T-cell proliferation, indicating potent anticancer activity .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which are crucial for cancer cell survival and proliferation.
- Antiviral Properties : Some studies have suggested potential antiviral activity against viruses like Coxsackie A21, showcasing a broad spectrum of biological effects that extend beyond antibacterial and anticancer activities .
4. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities, including antimicrobial and anticancer properties. Continued research into its mechanisms and potential therapeutic applications is warranted, particularly in the context of drug resistance in bacterial infections and cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
